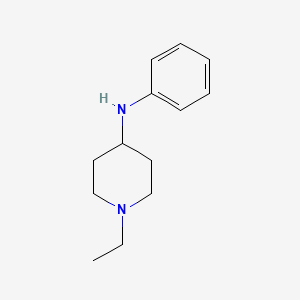

1-ethyl-N-phenylpiperidin-4-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-ethyl-N-phenylpiperidin-4-amine is a chemical compound with the CAS Number: 229479-52-1 . It has a molecular weight of 204.32 and is typically stored at room temperature . It is usually available in powder form .

Molecular Structure Analysis

The InChI code for 1-ethyl-N-phenylpiperidin-4-amine is1S/C13H20N2/c1-2-15-10-8-13 (9-11-15)14-12-6-4-3-5-7-12/h3-7,13-14H,2,8-11H2,1H3 . This code provides a unique representation of the molecule’s structure. Physical And Chemical Properties Analysis

1-ethyl-N-phenylpiperidin-4-amine is a powder that is stored at room temperature . It has a molecular weight of 204.32 .Wissenschaftliche Forschungsanwendungen

Polymer Science and DNA Delivery

One significant application of compounds related to 1-ethyl-N-phenylpiperidin-4-amine is in the development of degradable poly(β-amino esters) for potential use in DNA delivery systems. Lynn and Langer (2000) synthesized a series of poly(β-aminoesters) through a polymerization process that resulted in non-cytotoxic polymers. These polymers showed promise for use as synthetic transfection vectors, highlighting their potential in gene therapy and biomedical research (Lynn & Langer, 2000).

Organic Synthesis and Catalysis

In organic synthesis, the amine functionality of 1-ethyl-N-phenylpiperidin-4-amine offers unique reactivity for constructing complex molecules. For example, Cammenberg, Hult, and Park (2006) demonstrated the enhanced lipase-catalyzed N-acylation of 1-phenylethanamine, a process relevant for preparing enantiopure amines, which are crucial in pharmaceutical synthesis (Cammenberg, Hult, & Park, 2006).

Material Chemistry and Fluorescence Studies

The chemical structure of 1-ethyl-N-phenylpiperidin-4-amine allows for modifications that lead to materials with unique optical properties. Yang, Chiou, and Liau (2002) explored the fluorescence enhancement of trans-4-aminostilbene derivatives by N-phenyl substitutions, revealing the potential of these compounds in developing fluorescent materials and sensors (Yang, Chiou, & Liau, 2002).

Catalysis and Polymer Stabilization

Auer, Nicolas, Vesterinen, Luttikhedde, and Wilén (2004) described a facile synthetic route to polymerizable hindered amine light stabilizers, which are essential for improving the longevity and performance of polymers exposed to environmental factors. This work underscores the role of amines in developing advanced materials with enhanced stability (Auer et al., 2004).

Electrochemistry and Surface Modification

Ghilane, Martin, Randriamahazaka, and Lacroix (2010) investigated the electrochemical oxidation of primary amines in ionic liquid media. Their research into the formation of organic layers attached to electrode surfaces provides insights into the development of new materials for electronic and sensor applications (Ghilane et al., 2010).

Safety And Hazards

Eigenschaften

IUPAC Name |

1-ethyl-N-phenylpiperidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c1-2-15-10-8-13(9-11-15)14-12-6-4-3-5-7-12/h3-7,13-14H,2,8-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJCRLBNVZQALIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC(CC1)NC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-ethyl-N-phenylpiperidin-4-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

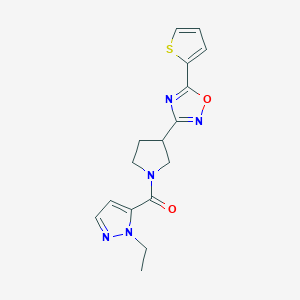

![3-Methyl-5-[[4-[6-(4-methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2701512.png)

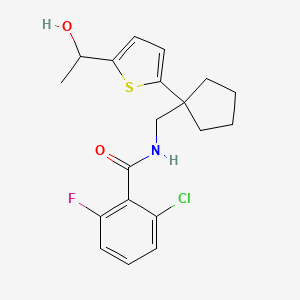

![2-(4-(N,N-diisobutylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2701520.png)

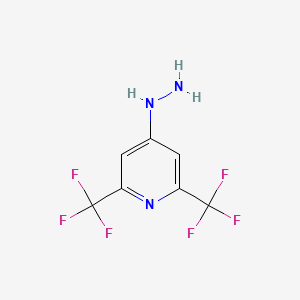

![Methyl 2-{[phenyl(propan-2-yl)carbamoyl]amino}benzoate](/img/structure/B2701521.png)

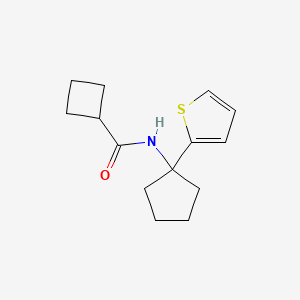

![3-(6-Cyclopropylimidazo[2,1-b]thiazol-3-yl)-1-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)propan-1-one](/img/structure/B2701522.png)

![(4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2701524.png)

![N'-hydroxy-6-(4-methylphenyl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine-3-carboximidamide](/img/structure/B2701527.png)

![2-[(4-methoxyphenoxy)methyl]-1-(2-phenoxyethyl)-1H-benzimidazole](/img/structure/B2701529.png)